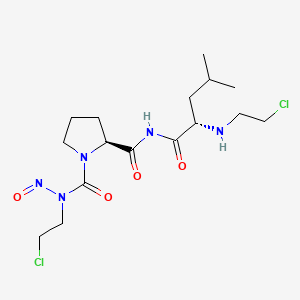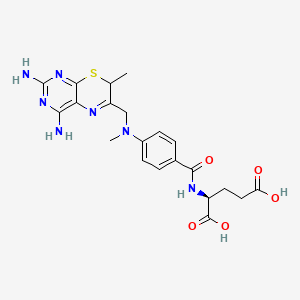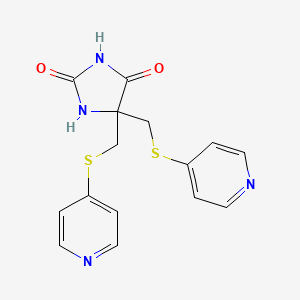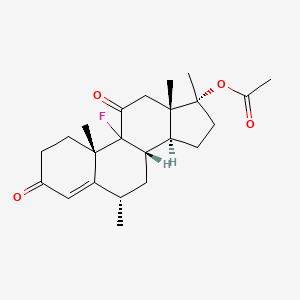
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chloroethyl and nitrosoamino groups, which contribute to its unique chemical properties and reactivity.
准备方法
The synthesis of 1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the nitrosoamino group: This step involves the reaction of a suitable amine with nitrous acid to form the nitrosoamino group.
Introduction of the chloroethyl group: This can be achieved through the reaction of the intermediate with chloroethyl chloride under controlled conditions.
Coupling with L-prolyl and L-leucinamide: The final step involves coupling the intermediate with L-prolyl and L-leucinamide using peptide coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The nitrosoamino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrosoamino group can yield amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its alkylating properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.
作用机制
The mechanism of action of 1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells.
相似化合物的比较
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide can be compared with other nitrosourea compounds, such as:
Fotemustine: Similar in its alkylating properties and used in the treatment of metastatic melanoma.
Carmustine: Another nitrosourea compound used in chemotherapy for brain tumors and lymphomas.
Lomustine: Used in the treatment of brain tumors and Hodgkin’s lymphoma.
The uniqueness of this compound lies in its specific structure, which may offer distinct reactivity and biological activity compared to these similar compounds.
属性
CAS 编号 |
83472-46-2 |
|---|---|
分子式 |
C16H27Cl2N5O4 |
分子量 |
424.3 g/mol |
IUPAC 名称 |
(2S)-1-N-(2-chloroethyl)-2-N-[(2S)-2-(2-chloroethylamino)-4-methylpentanoyl]-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C16H27Cl2N5O4/c1-11(2)10-12(19-7-5-17)14(24)20-15(25)13-4-3-8-22(13)16(26)23(21-27)9-6-18/h11-13,19H,3-10H2,1-2H3,(H,20,24,25)/t12-,13-/m0/s1 |
InChI 键 |
OZVLJNCQGIEYIQ-STQMWFEESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O)NCCCl |
规范 SMILES |
CC(C)CC(C(=O)NC(=O)C1CCCN1C(=O)N(CCCl)N=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)







![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)

![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
